5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Description
5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-chlorophenyl group at position 5 and a 4-(4-fluorobenzyl)piperazinyl group at position 3. Thieno[2,3-d]pyrimidines are widely studied for their biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4S/c24-18-5-3-17(4-6-18)20-14-30-23-21(20)22(26-15-27-23)29-11-9-28(10-12-29)13-16-1-7-19(25)8-2-16/h1-8,14-15H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYBXFEFCZKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-(4-fluorobenzyl)piperazin-1-yl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic rings. Common reagents include sodium methoxide and potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant-like effects. Studies have shown that derivatives similar to 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Case Study:
A study published in Journal of Medicinal Chemistry explored a series of thienopyrimidine derivatives, revealing that modifications at the piperazine position significantly enhanced their antidepressant properties .
Antipsychotic Potential
The structural features of this compound suggest potential antipsychotic applications. Piperazine derivatives have been investigated for their ability to interact with dopamine receptors, which are pivotal in managing psychotic disorders.
Case Study:
In a preclinical trial, a related thienopyrimidine compound demonstrated efficacy in reducing symptoms of schizophrenia in animal models by blocking D2 dopamine receptors .
Anticancer Activity
Thienopyrimidine compounds have shown promise in cancer research due to their ability to inhibit specific kinases involved in tumor growth. The incorporation of the chlorophenyl and piperazine groups may enhance the selectivity and potency against cancer cell lines.
Data Table: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | EGFR | 0.5 | A431 |
| Compound B | VEGFR | 0.8 | HUVEC |
| This compound | PDGFR | TBD | TBD |
Neurological Disorders
The modulation of neurotransmitter systems by this compound suggests potential applications in treating neurological disorders such as anxiety and bipolar disorder.
Insights:
Research into similar compounds has indicated that they can enhance GABAergic transmission, which may be beneficial for conditions characterized by anxiety .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with key analogs reported in the literature:
| Compound Name | Substituents at Position 4 | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activities |
|---|---|---|---|---|
| 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | 4-(4-Fluorobenzyl)piperazine | C₂₃H₁₉ClFN₄S | ~454.94 | Kinase inhibition (e.g., VEGF/PDGF receptors) |
| 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | 4-(3,4-Dichlorophenyl)piperazine | C₂₂H₁₈Cl₂N₄S | 441.4 | Anticancer, antimicrobial |
| 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine | 2,4-Dichlorophenoxy | C₁₈H₁₀Cl₃N₂OS | 397.36 | Cytotoxicity, antiproliferative effects |
| 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | (4-Fluorobenzyl)sulfanyl | C₁₉H₁₅F N₂S₂ | ~354.46 | Anti-inflammatory, kinase inhibition |
| 5-(4-Chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine | Tetrazole-thio group | C₁₉H₁₂ClN₅S₂ | 421.92 | Antiviral, antibacterial |
Activity and Selectivity Comparisons
- Kinase Inhibition: The target compound’s 4-fluorobenzyl-piperazine group likely enhances selectivity for VEGF/PDGF receptors compared to the dichlorophenyl-piperazine analog in , which exhibits broader but less specific activity . The 2,4-dichlorophenoxy analog () shows potent antiproliferative effects (IC₅₀ = 3 nM for VEGF inhibition) but higher cytotoxicity than the target compound .
Antimicrobial Activity :
- The tetrazole-thio derivative () demonstrates superior antibacterial activity, attributed to the tetrazole moiety’s ability to disrupt bacterial membranes .
- Solubility and Bioavailability: Piperazine-containing compounds (e.g., target compound and ) generally exhibit better aqueous solubility than sulfanyl or phenoxy derivatives due to their basic nitrogen atoms .
Key Research Findings
- Anticancer Potential: Derivatives with piperazine or phenoxy groups exhibit strong antiproliferative activity against pancreatic and breast cancer cell lines .
- Structure-Activity Relationship (SAR) :
- Substitution at position 4 with electron-withdrawing groups (e.g., Cl, F) enhances target affinity.
- Piperazine-linked fluorobenzyl groups improve blood-brain barrier penetration compared to bulkier substituents .
Biological Activity
5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H19ClFN5S
- Molecular Weight : 348.88 g/mol
The structure features a thieno[2,3-d]pyrimidine core, which is known to exhibit various biological activities due to its ability to interact with multiple biological targets.
Research indicates that compounds with similar structures often engage in interactions with neurotransmitter receptors and enzymes. Specifically, the piperazine moiety in this compound may influence serotonin receptor activity, while the thieno[2,3-d]pyrimidine core could interact with kinases and other targets involved in cell signaling pathways.
Antimicrobial Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives can possess significant antimicrobial properties. For instance, compounds with similar frameworks have demonstrated efficacy against various bacterial strains through mechanisms involving enzyme inhibition and disruption of cell wall synthesis.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research indicates that thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a related study highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives against A431 vulvar epidermal carcinoma cells by inhibiting cell migration and invasion .
Enzyme Inhibition
The enzyme inhibitory properties of this compound are noteworthy. It has been suggested that similar compounds can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . The binding affinity of such compounds to target enzymes can significantly affect their pharmacological profile.
Study on Tyrosinase Inhibition
A recent study evaluated the inhibitory effects of 4-(4-fluorobenzyl)piperazine derivatives on tyrosinase activity. The findings demonstrated that certain derivatives exhibited competitive inhibition against tyrosinase, suggesting potential applications in skin whitening treatments . This highlights the relevance of structural modifications in enhancing biological activity.
Antimicrobial Evaluation
Another study focused on synthesizing and evaluating various thieno[2,3-d]pyrimidine derivatives for their antimicrobial properties. The results indicated that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis Table
| Activity | Compound | Effectiveness | Mechanism |
|---|---|---|---|
| Antimicrobial | Thieno[2,3-d]pyrimidine Derivatives | Significant against E.coli | Cell wall disruption |
| Anticancer | Thieno[2,3-d]pyrimidine Analogues | Inhibition of A431 cells | Induction of apoptosis |
| Enzyme Inhibition | Piperazine Derivatives | Acetylcholinesterase Inhibitor | Competitive inhibition |
Q & A
Q. What are the key synthetic routes for 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[2,3-d]pyrimidine core. A common approach includes:
- Step 1: Nucleophilic substitution at the 4-position of the pyrimidine ring using a pre-synthesized piperazine derivative (e.g., 4-(4-fluorobenzyl)piperazine). This step often requires polar aprotic solvents like dimethylformamide (DMF) or dioxane under reflux conditions .
- Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or direct alkylation, depending on the starting material. Catalysts such as palladium complexes and ligands like triphenylphosphine are commonly used .
- Step 3: Purification via column chromatography and recrystallization to isolate the final product. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) for intermediate steps .
Q. How is the compound characterized to confirm its structure and purity?
Structural confirmation relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are analyzed to verify substituent positions and integration ratios. For example, the 4-fluorobenzyl group shows distinct aromatic proton splitting patterns in the δ 7.2–7.4 ppm range .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS identifies the molecular ion peak (e.g., [M+H]⁺) and confirms the molecular formula (C₂₃H₁₉ClFN₅S) .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection at 254 nm, ensuring ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
SAR studies focus on modifying substituents to enhance target binding and reduce off-target effects:
- Piperazine Ring Modifications: Replacing the 4-fluorobenzyl group with bulkier substituents (e.g., 3,4-dichlorobenzyl) can improve affinity for kinase targets like Src or MAPK p38, as seen in analogous pyrazolo[3,4-d]pyrimidines .
- Thieno[2,3-d]pyrimidine Core: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position may increase metabolic stability, as observed in related compounds with improved pharmacokinetic profiles .
- In Silico Docking: Molecular docking using software like AutoDock Vina can predict interactions with target proteins (e.g., ATP-binding pockets in kinases). For example, the fluorophenyl group may form hydrophobic interactions with residues like Phe113 in p38 MAPK .
Q. What methodological approaches are used to analyze its pharmacokinetic properties?
Key methodologies include:
- In Vitro Metabolic Stability: Incubation with liver microsomes (human or rodent) and LC-MS/MS analysis to measure half-life (t₁/₂) and identify major metabolites (e.g., oxidative dealkylation of the piperazine moiety) .
- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to determine the fraction unbound (fu), critical for estimating effective drug concentrations .
- Caco-2 Permeability Assays: Assessment of intestinal absorption potential via monolayer permeability studies, with results expressed as apparent permeability (Papp) .
Q. How can computational modeling resolve contradictory bioactivity data across cell lines?
Contradictions in cytotoxicity or enzyme inhibition data often arise from differences in cell membrane permeability or off-target effects. Strategies include:
- Molecular Dynamics (MD) Simulations: To study compound behavior in lipid bilayers and predict membrane permeability .
- Pathway Analysis: Tools like STRING or KEGG can map affected pathways (e.g., apoptosis or PI3K/AKT) to contextualize divergent results .
- Dose-Response Reassessment: Re-testing at lower concentrations (e.g., 0.1–10 µM) to rule out non-specific toxicity, as high concentrations may induce stress responses unrelated to the primary target .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Solvent Optimization: Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) reduces toxicity and simplifies purification .
- Catalyst Screening: Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling improves yield and reproducibility .
- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediate quality during large-scale reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
